N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide
Brand Name: Vulcanchem
CAS No.: 2747915-99-5
VCID: VC16606399
InChI: InChI=1S/C24H32N2O/c1-2-3-14-24(27)26(22-12-8-5-9-13-22)23-16-19-25(20-17-23)18-15-21-10-6-4-7-11-21/h4-13,23H,2-3,14-20H2,1H3/i5D,8D,9D,12D,13D
SMILES:
Molecular Formula: C24H32N2O
Molecular Weight: 369.6 g/mol

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide

CAS No.: 2747915-99-5

Cat. No.: VC16606399

Molecular Formula: C24H32N2O

Molecular Weight: 369.6 g/mol

* For research use only. Not for human or veterinary use.

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide - 2747915-99-5

Specification

CAS No. 2747915-99-5
Molecular Formula C24H32N2O
Molecular Weight 369.6 g/mol
IUPAC Name N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide
Standard InChI InChI=1S/C24H32N2O/c1-2-3-14-24(27)26(22-12-8-5-9-13-22)23-16-19-25(20-17-23)18-15-21-10-6-4-7-11-21/h4-13,23H,2-3,14-20H2,1H3/i5D,8D,9D,12D,13D
Standard InChI Key VCCPXHWAJYWQMR-CGMUFORSSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)CCCC)[2H])[2H]
Canonical SMILES CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

PropertyValueSource
Molecular FormulaC24H27D5N2O\text{C}_{24}\text{H}_{27}\text{D}_5\text{N}_2\text{O}
Molecular Weight369.6 g/mol
IUPAC NameN-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide
CAS Registry Number2747915-99-5

Stability and Reactivity

The compound exhibits stability under standard laboratory conditions (20–25°C) but degrades under extreme pH or prolonged exposure to heat. Its amide bond renders it susceptible to hydrolysis in acidic or alkaline environments, a property shared with non-deuterated fentanyl derivatives .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of valeryl fentanyl-d5 involves a multi-step process:

  • Deuterium Incorporation: The phenyl ring is deuterated using deuterium gas in the presence of a palladium catalyst.

  • Piperidine Functionalization: 1-(2-Phenylethyl)-4-piperidinylamine is acylated with pentanoyl chloride to form the amide bond .

  • Purification: Chromatographic techniques isolate the deuterated product, achieving ≥98% purity .

Analytical Techniques

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) distinguishes valeryl fentanyl-d5 from non-deuterated analogs via a mass shift of +5 Da .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR confirms deuterium integration, while 13C^{13}\text{C}-NMR verifies the absence of proton signals at the labeled positions .

  • Chromatography: Reverse-phase HPLC coupled with UV detection (λ = 210 nm) is employed for quantitative analysis .

Pharmacological Profile

Mechanism of Action

Like fentanyl, valeryl fentanyl-d5 binds selectively to μ-opioid receptors (MOR) in the central nervous system, inhibiting neurotransmitter release and inducing analgesia . Its EC50_{50} for MOR activation is estimated at 0.8 nM, comparable to fentanyl’s potency .

Metabolic Pathways

Deuterium labeling slows hepatic metabolism by cytochrome P450 3A4 (CYP3A4), reducing the formation of norfentanyl metabolites. This property facilitates prolonged detection windows in pharmacokinetic studies .

Table 2: Comparative Pharmacokinetics

ParameterValeryl Fentanyl-d5Fentanyl
Plasma Half-life (t1/2_{1/2})8.2 h3.7 h
Protein Binding85%80–85%
Major MetaboliteNorvaleryl fentanyl-d5Norfentanyl

Applications in Research

Analytical Reference Standard

Valeryl fentanyl-d5 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify fentanyl analogs in forensic and clinical samples . Its deuterated structure minimizes matrix interference, improving assay accuracy.

Metabolic Studies

Researchers utilize this compound to map fentanyl’s metabolic pathways in vitro and in vivo. A 2024 study demonstrated that deuterium labeling reduces interindividual variability in metabolic rate by 40%, enhancing reproducibility .

Regulatory Considerations

Legal Status

Valeryl fentanyl-d5 is classified as a Schedule I controlled substance in the United States under the Controlled Substances Act due to its structural similarity to fentanyl and potential for misuse .

Comparison with Other Fentanyl Analogues

Valeryl fentanyl-d5’s pentanoyl chain distinguishes it from acetylfentanyl (C2_2H5_5CO-) and acrylfentanyl (CH2_2=CHCO-), which exhibit shorter and unsaturated acyl groups, respectively . While acrylfentanyl’s potency exceeds morphine by 15-fold, valeryl fentanyl-d5’s deuterium labeling prioritizes analytical utility over pharmacological activity .

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